Phenyl-prop-2-ynyl-amine hydrochloride

Beschreibung

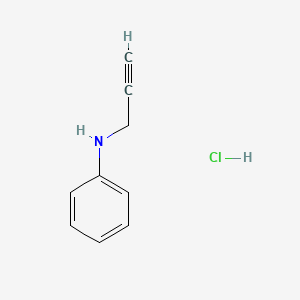

Chemical Identity and Significance of Phenyl-prop-2-ynyl-amine Hydrochloride (C9H10ClN)

This compound, also known as N-(prop-2-ynyl)benzenamine hydrochloride, is the hydrochloride salt of the parent compound, N-propargylaniline. guidechem.comchemicalbook.comscbt.com The introduction of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it a convenient precursor for various chemical reactions. The significance of this compound lies primarily in its role as a versatile building block in synthetic chemistry. The presence of a reactive terminal alkyne and a secondary amine function within the same molecule allows for a wide array of chemical transformations.

Below is a data table summarizing the key chemical identifiers for both the hydrochloride salt and its free base, Phenyl-prop-2-ynyl-amine.

| Property | This compound | Phenyl-prop-2-ynyl-amine (Free Base) |

| Molecular Formula | C9H10ClN | C9H9N |

| Molecular Weight | 167.63 g/mol scbt.com | 131.17 g/mol |

| CAS Number | 18158-70-8 chemicalbook.commatrixscientific.com | 14465-74-8 |

| Synonyms | N-(prop-2-ynyl)benzenamine hydrochloride | N-propargylaniline, N-(2-propynyl)aniline |

This table is generated based on data from multiple sources. chemicalbook.comscbt.commatrixscientific.com

Broader Context of Phenyl-Prop-2-ynyl-Amine Derivatives in Organic Synthesis and Chemical Biology

The true value of the Phenyl-prop-2-ynyl-amine scaffold is demonstrated through the extensive chemistry of its derivatives. Propargylamines are recognized as crucial intermediates in the synthesis of a multitude of organic molecules, particularly nitrogen-containing heterocycles. researchgate.net Their versatile reactivity is a cornerstone of their utility in organic synthesis. nih.govtandfonline.com

Key synthetic applications include:

Multicomponent Reactions: Phenyl-prop-2-ynyl-amine and its derivatives are frequently employed in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to efficiently construct more complex propargylamine (B41283) structures. nih.govorganic-chemistry.org This single-step process is valued for its atom economy and operational simplicity. researchgate.net

Synthesis of Heterocycles: These compounds serve as precursors for a wide range of heterocyclic systems. Through various cyclization strategies, they can be converted into valuable scaffolds like quinolines, pyrroles, quinoxalines, and other fused ring systems. researchgate.netrsc.org For instance, N-propargyl aniline (B41778) derivatives can undergo intramolecular cyclization catalyzed by main group metal Lewis acids to selectively form quinoxalines or quinolin-8-amines. rsc.org

Late-Stage Functionalization: The propargylamine moiety can be introduced into complex, bioactive molecules in the later stages of a synthetic sequence. This "late-stage functionalization" is a powerful strategy in medicinal chemistry for modifying existing drugs to improve their properties. nih.gov

Overview of Key Research Areas Explored for this Compound Class

The structural features of Phenyl-prop-2-ynyl-amine derivatives have made them attractive targets for exploration in several key research areas, particularly within medicinal chemistry and drug discovery. nih.govtandfonline.com The propargylamine group is a recognized pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net

Prominent research areas include:

Neurodegenerative Diseases: A significant body of research has focused on propargylamine derivatives as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov Compounds like pargyline, rasagiline, and selegiline (B1681611) are well-known MAO inhibitors that feature a propargylamine core. researchgate.netnih.gov

Anticancer Agents: Researchers have synthesized and evaluated various novel propargylamine derivatives for their potential as anticancer agents. Studies have explored their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). For example, libraries of arylalkenylpropargylamines have been developed and tested for their neuroprotective and monoamine oxidase inhibitory activities, which are relevant in both neuroprotection and certain cancer contexts. researchgate.net

Catalysis and Ligand Development: The ability of the alkyne and amine groups to coordinate with metal ions makes propargylamine derivatives useful as ligands in catalysis. They are used to prepare novel catalysts for a variety of organic transformations. organic-chemistry.orgnih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNFUJUOVJANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625473 | |

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-70-8 | |

| Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of Phenyl Prop 2 Ynyl Amine Hydrochloride Motifs

Alkyne Functionalization Reactions

The carbon-carbon triple bond of the propargyl group is a site of rich chemical reactivity, enabling a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Click Chemistry

The terminal alkyne functionality of Phenyl-prop-2-ynyl-amine hydrochloride makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. researchgate.net

The catalysis is typically initiated with a copper(II) salt, such as copper(II) sulfate, which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. beilstein-journals.org The copper(I) catalyst coordinates with the terminal alkyne, facilitating the cycloaddition with an azide (B81097) to form the stable triazole ring. acs.org The robustness and high yield of this reaction have led to its widespread use in various fields, including medicinal chemistry and materials science. researchgate.net

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Product |

|---|---|---|---|

| Phenyl-prop-2-ynyl-amine | Benzyl azide | CuSO4/Sodium Ascorbate | 1-Benzyl-4-(phenylaminomethyl)-1H-1,2,3-triazole |

| Phenyl-prop-2-ynyl-amine | Phenyl azide | CuI | 1-Phenyl-4-(phenylaminomethyl)-1H-1,2,3-triazole |

Oxidative and Reductive Transformations of the Alkyne Moiety

The alkyne group can undergo both oxidative and reductive transformations. Strong oxidation of the terminal alkyne can lead to cleavage of the triple bond, typically yielding a carboxylic acid and carbon dioxide. libretexts.orgpressbooks.pub Reagents like ozone or potassium permanganate (B83412) are commonly used for this purpose. libretexts.orgpressbooks.pub Milder oxidation conditions can result in the formation of vicinal dicarbonyl compounds. libretexts.org

Conversely, the alkyne can be reduced to either an alkene or an alkane. The stereochemical outcome of the reduction to an alkene can often be controlled by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation can lead to the corresponding alkene or, with further reduction, the fully saturated alkane. libretexts.org Stereodivergent methods for the hydroarylation of terminal alkynes have also been developed, allowing for the selective synthesis of either Z- or E-alkene isomers. nih.gov

Nucleophilic Addition and Substitution Reactions at the Alkyne

The electron-rich triple bond of the alkyne is susceptible to nucleophilic attack, particularly when activated by conjugation with an electron-withdrawing group. acs.orgnih.gov While Phenyl-prop-2-ynyl-amine itself does not have such an activating group directly attached to the alkyne, the general reactivity pattern is relevant. In activated alkynes, softer nucleophiles tend to undergo a 1,4-conjugate addition. acs.orgnih.gov

Amine Group Chemical Behavior

The secondary amine in this compound exhibits typical amine reactivity, including protonation, acylation, and alkylation.

Protonation and Salt Formation Equilibrium

As an amine, the nitrogen atom possesses a lone pair of electrons, making it basic. In the presence of an acid, such as hydrochloric acid, the amine is protonated to form the corresponding ammonium (B1175870) salt, this compound. This salt formation significantly impacts the compound's physical properties, such as its solubility in water. The equilibrium between the free amine and its protonated form is dependent on the pH of the solution.

Acylation and Alkylation Reactions

The secondary amine can readily undergo acylation reactions with acylating agents like acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-acetyl-N-phenyl-prop-2-ynyl-amine. Similarly, the amine can be further alkylated with alkyl halides to produce tertiary amines. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups and the construction of more complex molecules.

Hydroamination Reactions in the Context of Propargylamines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as enamines and imines. In propargylamines, this reaction targets the alkyne functional group.

Regioselectivity and Stereoselectivity in C-N Bond Formation

The control of regioselectivity (where the amine adds) and stereoselectivity (the spatial arrangement of the resulting molecule) is a critical aspect of hydroamination.

Regioselectivity: The addition of an amine to a terminal alkyne, such as that in the phenyl-prop-2-ynyl-amine motif, can theoretically yield two regioisomers: the Markovnikov product (amine addition to the more substituted carbon) or the anti-Markovnikov product (amine addition to the less substituted, terminal carbon).

Markovnikov Addition: In many transition metal-catalyzed hydroaminations of terminal alkynes, the reaction proceeds with Markovnikov selectivity. mdpi.comnih.govresearchgate.net This outcome is often rationalized by the electronic stabilization of the reaction intermediate, where a developing positive charge is better supported by the internal carbon of the alkyne. mdpi.comnih.gov For aryl-substituted alkynes, electronic stabilization of the vinyl or alkyl-metal intermediate by the adjacent aryl group favors Markovnikov addition. nih.gov

Anti-Markovnikov Addition: Conversely, anti-Markovnikov selectivity is often observed with terminal aliphatic alkynes, a preference attributed to steric effects where the catalyst and nucleophile approach the less hindered terminal carbon. nih.govorganic-chemistry.org

Stereoselectivity: When an amine adds across the alkyne, a new double bond is formed, which can exist as either E or Z isomers. The stereochemical outcome is often dependent on the reaction mechanism. For instance, gold-catalyzed hydroalkoxylation, a related reaction, can initially form a Z isomer via a trans-addition mechanism, which may then isomerize to the more stable E isomer. mdpi.com In hydroamination, the formation of enamines or imines is also subject to stereochemical control, which can be influenced by the catalyst, ligands, and reaction conditions. researchgate.netresearchgate.net

Table 1: Factors Influencing Selectivity in Propargylamine (B41283) Hydroamination

| Selectivity Factor | Controlling Elements | Predominant Outcome | Rationale |

|---|---|---|---|

| Regioselectivity | Electronic effects (e.g., aryl-substituted alkyne) | Markovnikov | Stabilization of cationic character at the internal carbon. mdpi.comnih.gov |

| Steric effects (e.g., bulky aliphatic alkyne) | anti-Markovnikov | Nucleophilic attack at the less sterically hindered terminal carbon. nih.govorganic-chemistry.org | |

| Stereoselectivity | Catalyst and Ligand System | Varies (E or Z) | The geometry of the transition state is dictated by the catalyst-ligand complex. mdpi.comresearchgate.net |

| Reaction Mechanism | Varies | Can proceed via syn or anti addition pathways depending on the catalyst. mdpi.com |

Transition Metal-Catalyzed Hydroamination Pathways

Due to a significant activation barrier for the direct addition of an amine to an alkyne, a catalyst is typically required. frontiersin.org Late transition metals, particularly gold, palladium, copper, and zinc, have proven to be effective catalysts for this transformation. nih.govfrontiersin.orgresearchgate.netnih.gov

The general mechanism for late transition metal-catalyzed hydroamination involves two primary proposed pathways:

Alkyne Activation: The metal complex coordinates to the alkyne's π-system, activating it toward nucleophilic attack by the amine. frontiersin.orgresearchgate.netresearchgate.net This is the most commonly accepted mechanism for gold(I) catalysts. mdpi.comresearchgate.net The cycle typically involves:

Coordination of the gold(I) species to the alkyne. researchgate.netresearchgate.net

External nucleophilic attack of the amine on the activated alkyne. researchgate.net

Protodeauration to release the enamine or imine product and regenerate the active catalyst. researchgate.net

Amine Activation: This pathway involves the oxidative addition of the amine's N-H bond to the metal center, followed by the insertion of the alkyne into the newly formed metal-nitrogen bond. frontiersin.orgnih.gov Reductive elimination then yields the final product. frontiersin.org

Examples of Catalytic Systems:

Gold Catalysts: Gold(I) complexes are highly effective for activating alkynes. rsc.org N-Heterocyclic carbene (NHC) gold(I) complexes, for example, have been successfully used in the intermolecular hydroamination of phenylacetylene (B144264) with aniline (B41778) to yield imines with high regioselectivity. frontiersin.org

Palladium Catalysts: Palladium complexes are widely used in C-N bond formation. nih.govnih.gov They can catalyze both inter- and intramolecular hydroamination reactions, often proceeding through the alkyne activation pathway. acs.orgnih.gov

Copper and Zinc Catalysts: Common and inexpensive salts of copper and zinc are also effective catalysts. researchgate.net Zinc triflate has been used in a hydroamination–cyclization sequence with propargylamides. rsc.org Copper-catalyzed systems can exhibit variable regioselectivity depending on the substrate's electronic and steric properties. nih.gov

Table 2: Transition Metal Catalysts in Propargylamine Hydroamination

| Metal Catalyst | Common Precursors | Mechanistic Pathway | Key Advantages |

|---|---|---|---|

| Gold (Au) | Au(I) complexes with NHC or phosphine (B1218219) ligands. frontiersin.org | Primarily Alkyne Activation. mdpi.comresearchgate.net | High efficiency for alkyne activation under mild conditions. rsc.org |

| Palladium (Pd) | Pd(II) salts, Pd(0) complexes. nih.govnih.gov | Both Alkyne and Amine Activation possible. nih.govacs.org | Versatile for various C-N couplings and cyclization reactions. scilit.com |

| Copper (Cu) | Cu(I) and Cu(II) salts. researchgate.net | Alkyne Activation. nih.gov | Inexpensive and readily available. researchgate.net |

| Zinc (Zn) | Zn(II) salts like zinc triflate. researchgate.netrsc.org | Alkyne Activation. researchgate.net | Lewis acidic, effective for hydroamination-cyclization sequences. rsc.org |

Cyclocondensation and Heterocyclic Annulation Reactions

Propargylamines, including phenyl-prop-2-ynyl-amine, are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netrsc.org These transformations often occur through cascade or domino reactions, where an initial step, such as hydroamination, is followed by an intramolecular cyclization.

The unique structure of propargylamines allows them to act as versatile synthons for building rings. For example:

Pyrrole (B145914) Synthesis: The intramolecular cyclization of C-propargyl vinylogous amides, catalyzed by late transition metals like Zn(II), can produce pyrrole derivatives. researchgate.net

Quinoline (B57606) Synthesis: Palladium-catalyzed cyclization of propargylamines can generate functionalized quinoline heterocycles. mdpi.com

Pyrazine Synthesis: A gold-catalyzed cascade annulation of propargyl amine with aldehydes provides a route to 3-substituted 2,5-dimethylpyrazines. This process involves intermolecular hydroamination, intramolecular cyclic hydroamination, and a final dehydration step. nih.gov

Oxazole Synthesis: Intramolecular cyclization of propargylamides catalyzed by Pd(II) salts can yield 5-oxazolecarbaldehydes. nih.gov

Imidazole Synthesis: A zinc-catalyzed hydroamination of propargylamides followed by cyclization is an efficient method for synthesizing substituted imidazoles. rsc.org

These reactions highlight the utility of the propargylamine motif in constructing complex molecular architectures through efficient, often one-pot, procedures. mdpi.comnih.gov The choice of catalyst and reaction conditions can selectively direct the transformation toward a desired heterocyclic core. mdpi.com

Table 3: Heterocycles Synthesized from Propargylamine Precursors

| Heterocyclic Product | Reaction Type | Catalyst/Reagent | Reference |

|---|---|---|---|

| Quinolines | Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Ligand | mdpi.com |

| Pyrazines | Gold-Catalyzed Cascade Annulation | Au(PPh₂Cy)Cl | nih.gov |

| Oxazoles | Intramolecular Pd(II)-Catalyzed Cyclization | Pd(II) salts | nih.gov |

| Imidazoles | Zinc-Catalyzed Hydroamination/Cyclization | Zinc triflate | rsc.org |

| Pyrroles | Intramolecular Hydroamination/Cyclization | Zn(II), Cu(II), Ag(I) salts | researchgate.net |

Mechanistic Elucidation in Phenyl Prop 2 Ynyl Amine Hydrochloride Chemistry

Detailed Mechanisms of Amine Propargylation (e.g., SN2)

The formation of the N-propargyl bond in phenyl-prop-2-ynyl-amine is frequently achieved through a direct alkylation reaction involving an amine and a propargyl halide. The predominant mechanism for this transformation is the bimolecular nucleophilic substitution, or SN2, reaction.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. In the synthesis of phenyl-prop-2-ynyl-amine, aniline (B41778) (or a derivative) acts as the nucleophile, using the lone pair of electrons on its nitrogen atom to attack the terminal carbon of a propargyl halide, such as propargyl bromide.

Key Features of the SN2 Propargylation Mechanism:

Nucleophilic Attack: The nitrogen atom of the aniline molecule attacks the carbon atom bearing the halogen (the leaving group). This attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack."

Transition State: As the nucleophile approaches, a transient, high-energy state is formed. In this transition state, the nitrogen-carbon bond is partially formed while the carbon-halogen bond is partially broken. The central carbon atom is momentarily pentacoordinate with a trigonal bipyramidal geometry.

Concerted Process: Bond formation and bond breaking occur simultaneously in a single, continuous step. There are no intermediate species formed during the reaction.

Kinetics: The reaction rate is dependent on the concentration of both the amine nucleophile and the propargyl halide substrate, making it a second-order reaction. The rate law is expressed as: Rate = k[Amine][Propargyl Halide].

Following the initial SN2 reaction, the resulting ammonium (B1175870) salt is typically deprotonated by a base (which can be another molecule of the starting amine) to yield the neutral phenyl-prop-2-ynyl-amine product. It is important to note that polyalkylation can occur, where the newly formed secondary amine reacts further with the alkyl halide. To favor monosubstitution, an excess of the starting amine is often used.

| Feature | Description |

|---|---|

| Reaction Order | Second-order overall (bimolecular). |

| Mechanism | Single, concerted step. |

| Nucleophile | Amine (e.g., Aniline). |

| Substrate | Propargyl halide (e.g., Propargyl bromide). |

| Key Intermediate | Pentacoordinate transition state. |

| Stereochemistry | Inversion of configuration at the electrophilic carbon (if chiral). |

Insights into Metal-Catalyzed Coupling and Hydroamination Reactions

While direct alkylation is a classic approach, modern organic synthesis often employs more sophisticated and efficient metal-catalyzed methods for constructing propargylamines. These reactions offer advantages in terms of atom economy, substrate scope, and reaction conditions.

A³ Coupling (Aldehyde-Alkyne-Amine Reaction):

One of the most powerful methods for synthesizing propargylamines is the three-component A³ coupling reaction. This reaction combines an aldehyde, an alkyne, and an amine in a single step, typically catalyzed by a transition metal. Copper and silver salts are among the most common catalysts.

The generally accepted mechanism for the copper-catalyzed A³ coupling is as follows:

Iminium Ion Formation: The amine (aniline) and the aldehyde react to form an iminium ion, a process that is often accelerated by the metal catalyst acting as a Lewis acid.

Metal-Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst. The metal coordinates to the triple bond, increasing the acidity of the terminal proton and facilitating its removal by a base (often the amine reactant) to form a copper-acetylide intermediate.

Nucleophilic Addition: The copper acetylide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This C-C bond-forming step generates the final propargylamine (B41283) product.

Catalyst Regeneration: The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle. wikipedia.org

Hydroamination Reactions:

Hydroamination involves the direct addition of an N-H bond of an amine across the carbon-carbon triple bond of an alkyne. rsc.org This reaction is a highly atom-economical method for forming enamines or imines, which can then be reduced to the corresponding saturated amine. The reaction can be catalyzed by a variety of metals, including rhodium, iridium, and indium. acs.orgntu.edu.sg

The mechanism for metal-catalyzed hydroamination can vary but often involves:

Alkyne Coordination: The metal catalyst coordinates to the alkyne, activating it towards nucleophilic attack.

Nucleophilic Attack: The amine attacks the coordinated alkyne. This can occur in an intermolecular or intramolecular fashion.

Protonolysis/Reductive Elimination: A subsequent proton transfer or reductive elimination step releases the enamine or imine product and regenerates the active catalyst.

For terminal alkynes like phenylacetylene (B144264) reacting with aniline, rhodium(III) catalysts have been shown to facilitate hydroamination to yield a ketimine, which can be subsequently reduced to the amine. ntu.edu.sgfigshare.com The proposed pathway involves the coordination of both the alkyne and the aniline to the rhodium center, followed by nucleophilic attack and a proton shift. ntu.edu.sg

| Reaction Type | Typical Catalysts | Key Intermediates | Advantages |

|---|---|---|---|

| A³ Coupling | Cu(I), Ag(I), Au(I) | Iminium ion, Metal-acetylide | High atom economy, one-pot synthesis, convergent. wikipedia.org |

| Hydroamination | Rh(III), Ir(I), Ta(V), In(III) | Metal-alkyne complex, Enamine/Imine product | 100% atom economy, direct N-H addition. rsc.orgacs.orgntu.edu.sgnih.gov |

Understanding Protonation and Salt Formation Processes

The final part of the compound's name, "hydrochloride," signifies that it is an ammonium salt. This form is created through a classic acid-base reaction between the basic amine and hydrochloric acid (HCl).

Amines are organic derivatives of ammonia (B1221849) and, like ammonia, they are weak bases. The basicity of the nitrogen atom in phenyl-prop-2-ynyl-amine is due to the presence of a lone pair of non-bonding electrons. This electron pair can accept a proton (H⁺) from an acid. The basicity of an amine can be influenced by electronic factors; for instance, the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, making it a weaker base than an aliphatic amine. masterorganicchemistry.com

The Protonation Mechanism:

The formation of the hydrochloride salt is a straightforward acid-base reaction:

Proton Source: Hydrochloric acid, a strong acid, readily dissociates in a suitable solvent to provide protons (H⁺) and chloride ions (Cl⁻).

Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom of phenyl-prop-2-ynyl-amine acts as a Lewis base, attacking a proton from HCl.

Salt Formation: A new, covalent nitrogen-hydrogen bond is formed. The nitrogen atom, having donated its lone pair to form this bond, acquires a positive formal charge. The chloride ion, Cl⁻, remains as the counter-ion, electrostatically attracted to the newly formed ammonium cation. spectroscopyonline.com

The resulting compound, phenyl-prop-2-ynyl-amine hydrochloride, is an ionic salt. This conversion from the "free base" to the salt form significantly alters the compound's physical properties. Salts are typically crystalline solids with higher melting points and greater water solubility compared to their neutral amine counterparts. spectroscopyonline.comlibretexts.org This enhanced solubility is often advantageous for purification, handling, and formulation of amine-containing compounds. spectroscopyonline.com The reaction is reversible; addition of a strong base (like NaOH) will deprotonate the ammonium ion, regenerating the neutral "free base" amine. youtube.com

| Property | Phenyl-prop-2-ynyl-amine (Free Base) | This compound (Salt) |

|---|---|---|

| Chemical Nature | Covalent, weakly basic molecule | Ionic compound (Ammonium cation, Chloride anion) |

| Solubility (in Water) | Generally low | Generally high. spectroscopyonline.com |

| Physical State | Often a liquid or low-melting solid | Typically a crystalline solid. youtube.com |

| Stability | May be less stable, more volatile | Thermally more stable, less odor. libretexts.org |

Structure Activity Relationship Sar Studies for Phenyl Prop 2 Ynyl Amine Hydrochloride Analogues

Impact of Substituent Variation on Biological Activity

The biological profile of Phenyl-prop-2-ynyl-amine hydrochloride analogues is highly sensitive to structural modifications. Variations on the phenyl ring, side chains, and the amine moiety, as well as the compound's stereochemistry, all play significant roles in determining efficacy and selectivity.

Modulations on the Phenyl Ring and Side Chains

Alterations to the phenyl ring have a profound impact on the inhibitory activity of these compounds. Studies on a series of analogues targeting rat liver squalene (B77637) epoxidase demonstrated that the substitution pattern on the phenyl ring is a key determinant of potency.

Initial investigations began with an unsubstituted phenyl ring analogue, which showed moderate activity. A systematic approach to introducing substituents revealed that halogenation significantly enhances potency. For instance, the addition of a single chlorine atom at the 4-position of the phenyl ring doubled the compound's inhibitory strength compared to the unsubstituted parent molecule. acs.org

Further exploration into di-substituted analogues showed that the relative positions of the halogens were crucial. While 2,4-dichloro, 2,5-dichloro, and 2,6-dichloro substitutions resulted in lower potency, the 3,4-dichloro analogue proved to be more effective. The most potent compound in this series was the 3,5-dichloro analogue, which exhibited an approximately five-fold increase in potency over a known Banyu compound used for comparison and was about 19 times more potent than the unsubstituted analogue. acs.org Another potent combination was a 3-trifluoromethyl (CF3) and 4-chloro substitution, which was nearly equipotent with the 3,4-dichloro analogue. acs.org

Table 1: Impact of Phenyl Ring Substitution on Squalene Epoxidase Inhibition

| Compound Analogue (Substituent on Phenyl Ring) | IC50 (µM) against Rat Liver Squalene Epoxidase |

| Unsubstituted | 54 ± 16 |

| 4-Cl | 27 ± 8 |

| 3,4-Cl₂ | 14 ± 5 |

| 3-CF₃, 4-Cl | 8 ± 4 |

| 2,3-Cl₂ | 15 ± 4 |

| 2,4-Cl₂ | 35 ± 12 |

| 2,5-Cl₂ | 28 ± 10 |

| 2,6-Cl₂ | 63 ± 18 |

| 3,5-Cl₂ | 2.8 ± 0.6 |

Data sourced from research on 3-phenylprop-2-ynylamines with a 3-methylpiperidine (B147322) amine moiety. acs.org

Influence of Amine Substitution Patterns

The nature of the amine group in Phenyl-prop-2-ynyl-amine analogues is another critical factor influencing their biological activity. Using the unsubstituted phenyl ring as a constant, researchers varied the amine component to probe its effect on squalene epoxidase inhibition.

When the initial 3-methylpiperidine was replaced with 2-methylpiperidine (B94953) or 4-methylpiperidine, there was a noticeable decrease in activity. Conversely, substituting with 3-ethylpiperidine (B83586) or trans-2,6-dimethylmorpholine resulted in compounds that were equipotent with the 3-methylpiperidine analogue. acs.org The most significant increase in potency among the studied amine variations was observed with cis-3,5-dimethylpiperidine, which was more potent than the parent compound featuring an unsubstituted phenyl ring. acs.org

Table 2: Influence of Amine Moiety on Squalene Epoxidase Inhibition

| Amine Moiety | IC50 (µM) against Rat Liver Squalene Epoxidase |

| 3-Methylpiperidine | 54 ± 16 |

| 2-Methylpiperidine | 90 ± 25 |

| 4-Methylpiperidine | 93 ± 29 |

| 3-Ethylpiperidine | 54 ± 15 |

| cis-3,5-Dimethylpiperidine | 34 ± 11 |

| trans-3,5-Dimethylpiperidine | 42 ± 13 |

| trans-2,6-Dimethylmorpholine | 54 ± 18 |

Data sourced from research on 3-phenylprop-2-ynylamines with an unsubstituted phenyl ring. acs.org

Stereochemical Effects on Efficacy and Selectivity

Stereochemistry plays a subtle but important role in the efficacy of these compounds. The spatial arrangement of substituents on the amine ring can influence how the molecule binds to its target enzyme. This is evident from the differing activities of the cis- and trans-isomers of 3,5-dimethylpiperidine (B146706) analogues. acs.org

The cis-isomer, (3R,5S)-3,5-dimethyl-1-(3-phenylprop-2-ynyl)piperidine hydrochloride, demonstrated a higher potency (IC50 of 34 µM) compared to its trans-counterpart (IC50 of 42 µM). acs.org This suggests that the specific three-dimensional shape of the cis-isomer allows for a more favorable interaction within the enzyme's active site, highlighting the importance of stereochemical considerations in drug design.

SAR in Enzyme Inhibition Profiles

The structural modifications of this compound analogues directly translate to their potency and selectivity as inhibitors of specific enzymes, namely squalene epoxidase and monoamine oxidase.

Squalene Epoxidase Inhibitors: Specificity and Potency Determinants

As detailed in the preceding sections, the potency of these analogues as squalene epoxidase inhibitors is determined by a combination of optimal substitutions on both the phenyl and amine moieties. The most potent analogue identified in one study was 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride, with an IC50 of 2.8 ± 0.6 µM against rat liver squalene epoxidase. acs.orgnih.gov

A crucial aspect of their profile is selectivity. The aforementioned potent analogue was tested against 23 different strains of fungal squalene epoxidase and was found to be completely inactive. acs.orgnih.gov This demonstrates a high degree of specificity for the mammalian enzyme over its fungal counterpart, an important characteristic for potential therapeutic agents. The determinants of this specificity likely lie in structural differences between the active sites of the mammalian and fungal enzymes, which the specific substitution pattern of the inhibitor is able to exploit.

Monoamine Oxidase (MAO) Inhibitors: Isoform Selectivity (e.g., MAO B)

The propargylamine (B41283) moiety is a well-established pharmacophore for the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. chemrxiv.orgrsc.org This functional group is key to their mechanism, often leading to irreversible inhibition by forming a covalent bond with the enzyme's flavin cofactor. acs.orgresearchgate.net

The structure-activity relationship for MAO inhibition in propargylamine derivatives highlights several key points:

The Propargyl Group is Essential : Modification of the propargyl group, for instance, by changing the position of the triple bond or replacing it with an allyl group, typically abolishes inhibitory activity. nih.gov

N-Substituents are Crucial : The nature of the substituent on the amine nitrogen is critical. For example, in a series of alkyl N-propargylamines, replacing an N-methyl group with a hydrogen atom or a larger ethyl group eliminated the inhibitory effect. nih.gov

Phenyl Ring Substitution : For analogues containing a phenyl ring, substitutions can modulate activity and selectivity. Generally, electron-donating groups on the phenyl ring tend to improve MAO inhibitory activity, whereas electron-withdrawing groups can decrease it. nih.gov The position of the substituent is also important, with para-substitution often being favorable for MAO-B inhibition. nih.gov

Analogues such as selegiline (B1681611) and rasagiline, which feature the propargylamine structure, are known to be highly selective inhibitors of MAO-B. frontiersin.org This selectivity is attributed to the specific topography of the MAO-B active site, which can better accommodate the propargylamine structure compared to the MAO-A active site. researchgate.net Therefore, Phenyl-prop-2-ynyl-amine derivatives are structurally predisposed to act as selective MAO-B inhibitors, a property that can be fine-tuned through strategic substitutions on the phenyl ring.

Exploratory Structure-Activity Relationship (SAR) in Other Enzyme Systems

The unique structural features of the phenyl-prop-2-ynyl-amine scaffold have prompted exploratory investigations into its potential inhibitory activity against various other enzyme systems beyond its primary targets. The combination of a rigid propargyl group and an aromatic phenyl ring offers a versatile framework for designing inhibitors that can interact with diverse enzyme active sites. This section explores the preliminary SAR findings for analogues of this compound in cyclooxygenase, sphingosine (B13886) kinase, and urease enzyme systems.

Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.

While specific SAR studies on this compound analogues as COX inhibitors are not extensively documented in publicly available research, general principles of COX inhibitor design can be applied to understand their potential. The active site of COX-2 possesses a larger hydrophobic channel and a side pocket compared to COX-1, which has been exploited for the design of selective inhibitors.

For phenyl-prop-2-ynyl-amine analogues to exhibit COX-2 inhibitory activity, certain structural modifications would likely be necessary. Based on the known SAR of other COX-2 inhibitors, the following hypothetical modifications could be explored:

Substitution on the Phenyl Ring: The addition of specific substituents to the phenyl ring is a common strategy to enhance COX-2 selectivity and potency. For instance, a sulfonamide (-SO₂NH₂) or a methylsulfonyl (-SO₂Me) group at the para-position of a phenyl ring is a hallmark of many selective COX-2 inhibitors (coxibs).

Modification of the Amine Group: The nature of the amine group could be altered to optimize interactions within the active site. For example, acylation or incorporation into a heterocyclic ring system could be investigated.

Exploration of the Propargyl Moiety: The propargyl group could potentially interact with hydrophobic regions of the COX-2 active site. Modifications to this group, such as the addition of small alkyl or aryl substituents, could further probe these interactions.

An illustrative data table of hypothetical Phenyl-prop-2-ynyl-amine analogues and their potential for COX-2 inhibition based on general SAR principles is presented below.

| Compound ID | Phenyl Ring Substitution | Amine Modification | Propargyl Moiety Modification | Predicted COX-2 Inhibition |

| Hypothetical-1 | 4-SO₂NH₂ | Unmodified | Unmodified | High |

| Hypothetical-2 | 4-SO₂Me | Unmodified | Unmodified | High |

| Hypothetical-3 | Unmodified | N-Acetyl | Unmodified | Moderate |

| Hypothetical-4 | 4-Cl | Unmodified | 3-Phenyl | Moderate-High |

| Hypothetical-5 | Unmodified | Unmodified | Unmodified | Low |

Note: This table is for illustrative purposes and is based on established SAR principles for COX-2 inhibitors, not on experimental data for this compound analogues.

Sphingosine Kinase (SphK)

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes, including cell growth, proliferation, and inflammation. The development of SphK inhibitors is an active area of research for various diseases.

The phenyl-prop-2-ynyl-amine scaffold could potentially serve as a template for SphK inhibitors. The amine group could act as the basic head, while the phenyl and propargyl groups could constitute the hydrophobic core and be extended to mimic the lipophilic tail of the natural substrate.

Key SAR considerations for developing Phenyl-prop-2-ynyl-amine-based SphK inhibitors would include:

Lipophilic Tail: Elongating the structure with a hydrophobic chain, often attached to the phenyl ring, is crucial for potent SphK inhibition. The length and nature of this tail significantly influence potency and isoform selectivity.

Basic Head Group: The basicity and steric bulk around the amine group can be modulated to optimize interactions with the sphingosine-binding pocket.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a therapeutic strategy for treating associated infections.

Research on the SAR of urease inhibitors has identified several classes of compounds that can effectively target the enzyme's active site. Studies on N-substituted phenylethanamine derivatives have shown that the presence of a phenyl ring and a basic amine group can contribute to urease inhibitory activity.

A study on a series of N-substituted phenylethanamine derivatives complexed with Zn(II) demonstrated their potential as urease inhibitors. The findings from this study can be extrapolated to hypothesize the SAR for Phenyl-prop-2-ynyl-amine analogues.

| Compound ID | R Group on Amine | IC₅₀ (µM) for Urease Inhibition |

| Analogue A | Thiophene-2-ylmethyl | 22.5 ± 0.8 |

| Analogue B | (5-Methylthiophen-2-yl)methyl | 18.2 ± 0.6 |

| Analogue C | Furan-2-ylmethyl | 25.4 ± 0.9 |

| Analogue D | (5-Methylfuran-2-yl)methyl | 20.1 ± 0.7 |

| Thiourea (Standard) | - | 21.6 ± 0.5 |

Data adapted from studies on structurally related N-substituted phenylethanamine derivatives.

The data suggests that modifications to the substituent on the amine nitrogen can influence urease inhibitory activity. The presence of heterocyclic rings, such as thiophene (B33073) and furan, appears to be favorable for activity. Furthermore, the addition of a methyl group to these rings can enhance potency. These findings indicate that the phenyl-prop-2-ynyl-amine scaffold could be a promising starting point for the design of novel urease inhibitors. The key interactions likely involve the phenyl ring occupying a hydrophobic pocket and the amine group coordinating with the nickel ions in the active site.

Ligand-Receptor Interaction SAR (e.g., Allosteric Modulation of GPCRs)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets. While traditional drugs target the orthosteric site where the endogenous ligand binds, there is growing interest in allosteric modulators. These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that can modulate the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.org

Allosteric modulators are classified as:

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. frontiersin.org

Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. frontiersin.org

Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

The phenyl-prop-2-ynyl-amine scaffold, with its defined three-dimensional structure, presents an interesting framework for the design of allosteric modulators. The rigid propargyl group can act as a conformational constraint, while the phenyl ring and the amine group provide points for interaction with allosteric binding pockets, which are often less conserved than orthosteric sites, offering an opportunity for greater receptor subtype selectivity.

While specific examples of this compound analogues as GPCR allosteric modulators are not yet widely reported, the general principles of allosteric modulator design can guide future research. Key SAR considerations for developing such molecules would involve:

Identification of an Allosteric Site: This often requires high-throughput screening or computational modeling to identify potential binding pockets distinct from the orthosteric site.

Probing Structure-Activity Relationships: Once a hit is identified, systematic modifications to the phenyl-prop-2-ynyl-amine scaffold would be necessary to optimize potency, selectivity, and the nature of the allosteric modulation (PAM, NAM, or SAM).

Substitutions on the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can explore interactions within the allosteric pocket.

Modifications of the Amine and Propargyl Groups: Altering the substitution pattern on the nitrogen atom or the terminal alkyne could fine-tune the molecule's shape and electronic properties to better fit the allosteric site.

The development of Phenyl-prop-2-ynyl-amine-based allosteric modulators could offer a novel therapeutic approach for a variety of diseases by providing a more subtle and potentially safer way to modulate GPCR activity compared to traditional agonists and antagonists.

| Allosteric Modulator Type | Effect on Orthosteric Ligand Affinity | Effect on Orthosteric Ligand Efficacy | Potential Therapeutic Advantage |

| Positive (PAM) | May increase | Increases | Enhanced therapeutic effect of endogenous ligand |

| Negative (NAM) | May decrease | Decreases | "Ceiling" effect, potentially safer than antagonists |

| Neutral (NAL/SAM) | No change | No change | Can block the effects of other allosteric modulators |

Advanced Analytical and Spectroscopic Characterization Techniques for Phenyl Prop 2 Ynyl Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Phenyl-prop-2-ynyl-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the Phenyl-prop-2-ynyl-amine structure. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of neighboring protons.

For the free base, Phenyl-prop-2-ynyl-amine (also known as N-propargylaniline), typical ¹H NMR spectra show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) (-CH₂-) protons of the propargyl group, the acetylenic proton (-C≡CH), and the amine proton (-NH-). The aromatic protons typically appear in the downfield region (around 6.6-7.2 ppm), while the methylene protons are observed around 3.9-4.0 ppm. The terminal acetylenic proton gives a characteristic signal at approximately 2.2 ppm, often as a triplet due to coupling with the methylene protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a single resonance. The spectrum for Phenyl-prop-2-ynyl-amine shows signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a distinct chemical shift from the others. The carbons of the propargyl group are also clearly resolved, with the acetylenic carbons appearing in the mid-range of the spectrum (around 70-80 ppm) and the methylene carbon appearing further upfield.

Table 1: Representative NMR Data for Phenyl-prop-2-ynyl-amine

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Note |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 7.20 - 7.16 | Multiplet |

| Aromatic-H | 6.75 - 6.65 | Multiplet |

| Amine-H | 4.1 (broad) | Singlet |

| Methylene-H (-CH₂-) | 3.92 | Doublet |

| Acetylenic-H (-C≡CH) | 2.22 | Triplet |

| ¹³C NMR | ||

| Aromatic-C (C-N) | 146.4 | |

| Aromatic-C | 129.3 | |

| Aromatic-C | 117.8 | |

| Aromatic-C | 113.1 | |

| Acetylenic-C (-C ≡CH) | 81.1 | |

| Acetylenic-C (-C≡C H) | 71.8 | |

| Methylene-C (-CH₂-) | 33.1 |

Note: Data compiled from representative literature values for the free base in CDCl₃. Actual values may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra are powerful, complex structures often require two-dimensional (2D) NMR experiments to definitively establish atomic connectivity. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, which would confirm, for example, the coupling between the methylene (-CH₂-) and acetylenic (-C≡CH) protons in the propargyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For Phenyl-prop-2-ynyl-amine, electron ionization (EI) mass spectrometry yields a molecular ion peak (M⁺) that confirms its molecular weight.

The mass spectrum of the free base, Phenyl-prop-2-ynyl-amine, shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 131, corresponding to its molecular weight (C₉H₉N). The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the cleavage of the propargyl group. A prominent peak is often observed at m/z 92, which corresponds to the loss of the propargyl radical (•C₃H₃), leaving the anilinium radical cation. Another significant peak can be seen at m/z 130, resulting from the loss of a single hydrogen atom.

Table 2: Key Mass Spectrometry Data for Phenyl-prop-2-ynyl-amine

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 131 | [C₉H₉N]⁺ | Molecular Ion (M⁺) |

| 130 | [C₉H₈N]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 92 | [C₆H₆N]⁺ | Loss of propargyl radical [M-C₃H₃]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of aniline (B41778) moiety |

Note: Data represents typical fragmentation patterns observed in electron ionization (EI) mass spectrometry.

X-ray Diffraction for Crystal Structure Determination

While a crystal structure for Phenyl-prop-2-ynyl-amine hydrochloride itself is not readily found in the surveyed literature, analysis of closely related structures provides valuable insight. For instance, the crystal structure of N,N-bis(3-phenylprop-2-ynyl)aniline, a derivative containing the core phenyl-prop-2-ynyl-amine moiety, has been determined. Such studies reveal the precise spatial orientation of the phenyl and propargyl groups. The compound was found to crystallize in the triclinic space group P-1. The detailed crystallographic data, including unit cell dimensions (a, b, c) and angles (α, β, γ), define the repeating unit of the crystal lattice.

Table 3: Representative Crystal Data for a Phenyl-prop-2-ynyl-amine Derivative

| Parameter | Value |

|---|---|

| Compound | N,N-bis(3-phenylprop-2-ynyl)aniline |

| Empirical Formula | C₂₄H₁₉N |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.032(3) |

| b (Å) | 9.531(3) |

| c (Å) | 11.169(4) |

| α (°) | 82.251(5) |

| β (°) | 71.294(5) |

| γ (°) | 72.822(5) |

| Volume (ų) | 873.9(5) |

Data from the crystal structure of N,N-bis(3-phenylprop-2-ynyl)aniline.

Understanding Conformation and Supramolecular Organization

X-ray diffraction data not only confirms the molecular structure but also provides critical information about its conformation and how molecules pack together in the crystal, known as supramolecular organization. The analysis of bond angles and torsion angles reveals the preferred three-dimensional shape of the molecule. For example, it can define the rotational orientation of the propargyl group relative to the plane of the phenyl ring.

Furthermore, the study of the crystal packing can identify intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which govern the physical properties of the solid material. In the hydrochloride salt, a key interaction would be the hydrogen bond between the ammonium (B1175870) proton (N⁺-H) and the chloride anion (Cl⁻), which would be a defining feature of its crystal lattice.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique used to determine the empirical formula of a pure compound. This method involves the combustion of a small, precise amount of the substance and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

The experimentally determined weight percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For Phenyl-prop-2-ynyl-amine (C₉H₉N), experimental values have been reported as C, 82.29%; H, 6.91%; N, 10.65%, which align closely with the theoretical percentages.

Table 4: Elemental Analysis Data for Phenyl-prop-2-ynyl-amine and its Hydrochloride Salt

| Compound | Molecular Formula | Source | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

|---|---|---|---|---|---|

| Phenyl-prop-2-ynyl-amine | C₉H₉N | Theoretical | 82.41 | 6.92 | 10.68 |

| Experimental | 82.29 | 6.91 | 10.65 | ||

| Phenyl-prop-2-ynyl-amine HCl | C₉H₁₀ClN | Theoretical | 64.48 | 6.01 | 8.36 |

This stoichiometric verification is a crucial final step in the characterization process, complementing the structural data obtained from spectroscopic and diffraction methods to confirm the identity and purity of this compound.

Chromatographic and Spectroscopic Methods for Purity and Reaction Monitoring

The synthesis and purification of Phenyl-prop-2-ynyl-amine and its derivatives necessitate robust analytical methodologies to ensure the purity of the final compound and to monitor the progress of the reaction. High-performance liquid chromatography (HPLC), gas chromatography (GC), and various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are indispensable tools in this regard. These methods provide detailed information on the composition of reaction mixtures and the identity and purity of the isolated products.

The synthesis of propargylamines, such as Phenyl-prop-2-ynyl-amine, is often achieved through a multicomponent A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine. phytojournal.commdpi.com Monitoring these reactions is crucial for optimizing reaction conditions and maximizing yield.

Chromatographic Methods for Purity Assessment

Chromatography, particularly HPLC and GC, is a cornerstone for determining the purity of this compound. Gas chromatography is suitable for analyzing the volatile free base, N-phenylpropargylamine. Samples from the reaction mixture can be analyzed by GC to determine the conversion of starting materials and the formation of the product. d-nb.info

For the less volatile hydrochloride salt, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the analyte due to the hydrochloride salt makes a low pH mobile phase suitable for achieving good peak shape.

Below is a representative table of HPLC conditions for the analysis of aromatic amines, which can be adapted for this compound.

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are vital for both monitoring the progress of the synthesis of Phenyl-prop-2-ynyl-amine and for confirming the structure of the final product.

Table 2: Expected ¹H and ¹³C NMR Data for Phenyl-prop-2-ynyl-amine

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Acetylenic C-H | ~ 2.2 - 2.4 (t) | ~ 71 - 73 |

| Methylene (CH₂) | ~ 4.0 - 4.2 (d) | ~ 32 - 34 |

| Aromatic C-H (ortho, para) | ~ 6.7 - 7.3 (m) | ~ 113 - 130 |

| Aromatic C-H (meta) | ~ 6.7 - 7.3 (m) | ~ 117 - 120 |

| Aromatic C-N | - | ~ 147 - 149 |

| Acetylenic C≡C | - | ~ 79 - 81 |

Note: Data is estimated based on similar structures. rsc.org The presence of the hydrochloride salt would likely cause downfield shifts for protons near the nitrogen atom.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. rsc.org For Phenyl-prop-2-ynyl-amine (C₉H₉N), the expected exact mass would be approximately 131.0735 g/mol . The observation of the corresponding [M+H]⁺ ion in the mass spectrum is a key indicator of successful synthesis. rsc.org In some cases, electron ionization (EI) mass spectrometry may also be used, which can provide information about the fragmentation pattern of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For Phenyl-prop-2-ynyl-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹ for the free amine), the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations. rsc.org

By combining these chromatographic and spectroscopic techniques, researchers can effectively monitor the synthesis of this compound, assess its purity, and unequivocally confirm its chemical structure.

Computational and Theoretical Approaches in Phenyl Prop 2 Ynyl Amine Hydrochloride Research

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule like Phenyl-prop-2-ynyl-amine hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, would be employed to determine its most stable three-dimensional geometry (bond lengths, bond angles, and dihedral angles). scispace.com These calculations provide the optimized molecular structure corresponding to the minimum energy on the potential energy surface. Such studies on aniline (B41778) derivatives have been used to compare calculated geometric parameters with experimental data from techniques like X-ray crystallography. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.orgscribd.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity. researchgate.net For Phenyl-prop-2-ynyl-amine, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO might be distributed over the phenyl ring and the alkyne group.

Electrostatic Potential (ESP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. youtube.com This analysis would be crucial for predicting how this compound interacts with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Events

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation for Phenyl-prop-2-ynyl-amine in an aqueous environment would reveal its conformational landscape—the different shapes the molecule can adopt and their relative stabilities. worktribe.com Furthermore, if the biological target is known, MD simulations can model the dynamics of the ligand binding and unbinding from the receptor's active site, providing insights into the stability of the ligand-protein complex over time. ajchem-a.comsemanticscholar.org

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uomisan.edu.iqnih.gov For Phenyl-prop-2-ynyl-amine, docking studies would be performed against the active site of a specific protein target. The process generates a binding score, such as binding free energy (kcal/mol), which estimates the strength of the interaction. mdpi.com Analysis of the docked pose reveals key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, suggesting a potential mechanism of action. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is built using calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) and experimental activity data. Once validated, the model can be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing.

Emerging Research Directions and Future Perspectives for Phenyl Prop 2 Ynyl Amine Derivatives

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of propargylamines, including phenyl-prop-2-ynyl-amine derivatives, has traditionally been a major focus, with the multicomponent A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions being cornerstone methodologies. rsc.org The future of this field is geared towards developing more efficient, environmentally benign, and sustainable synthetic protocols.

A significant trend is the move towards solvent-free reaction conditions, which aligns with the principles of green chemistry by minimizing hazardous waste and simplifying purification processes. rsc.org Numerous studies have demonstrated the feasibility of conducting A³ and KA² coupling reactions under neat conditions, often with reduced reaction times and high yields. rsc.org

Catalyst innovation is another critical frontier. While transition metals like copper, gold, and silver have been instrumental, current research is exploring the use of nanocatalysts, magnetically separable catalysts, and metal-organic frameworks (MOFs) to enhance efficiency and recyclability. researchgate.netnih.gov For instance, a copper-functionalized MIL-101(Cr) MOF has been shown to be a highly active and reusable heterogeneous catalyst for A³ coupling under solvent-free conditions. nih.gov Mechanochemical synthesis, which uses mechanical force instead of bulk solvents to drive reactions, is also emerging as a powerful, sustainable alternative for producing propargylamines. rsc.org

| Catalyst System | Key Advantages | Reaction Conditions | Typical Substrates | Reference |

|---|---|---|---|---|

| Cu-functionalized MIL-101(Cr) | Heterogeneous, high activity, reusable | Solvent-free | Aldehydes, amines, alkynes | nih.gov |

| Cu(II)–salen complexes | Enables mechanochemical synthesis | Ball-milling, minimal solvent | Aldehydes, amines, alkynes | rsc.org |

| [Zn(L-proline)2] | Inexpensive, reusable, solvent-free | Solvent-free, low temperature | Aldehydes, secondary amines, alkynes | rsc.org |

| Silver Iodide (AgI) | Water as solvent, no cocatalyst needed | Aqueous medium | Aldehydes, amines, alkynes | organic-chemistry.org |

| Gold(III) salen complex | Excellent yields in water, high diastereoselectivity | Aqueous medium, 40°C | Aldehydes, chiral prolinol derivatives, alkynes | organic-chemistry.org |

Exploration of Undiscovered Chemical Transformations

While propargylamines are well-established precursors for various heterocycles, the full extent of their chemical reactivity remains an active area of exploration. acs.org Researchers are delving into novel transformations that leverage the unique electronic properties of the alkyne and amine functionalities.

Recent studies have demonstrated that the reaction pathways of propargylamines can be ingeniously controlled to achieve highly selective transformations. For example, by carefully selecting the catalyst and reaction conditions, the same propargylamine starting material can be directed towards either palladium-catalyzed cyclization to form functionalized quinolines or base-promoted isomerization to afford diverse 1-azadienes. researchgate.net This ability to selectively dictate the reaction outcome from a common precursor is a significant advancement.

Future work will likely focus on discovering new cycloaddition partners, developing novel cascade reactions, and exploring unprecedented rearrangement pathways. The activation of the C-H bond adjacent to the nitrogen atom is another promising strategy, enabling direct functionalization and the construction of more complex molecular architectures. nih.gov The use of propargylamine-containing Ugi adducts in post-Ugi transformations, particularly through late transition metal-catalyzed alkyne activation, is another expanding field that allows for the synthesis of diverse and complex scaffolds from simple starting materials. rsc.org

| Transformation Type | Catalyst/Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂ | Functionalized Quinolines | Atom-economical synthesis of important heterocycles | researchgate.net |

| Isomerization | Bu₄NOAc (Base) | 1-Azadienes | Access to versatile synthetic intermediates | researchgate.net |

| Post-Ugi Domino Cyclization | Gold Catalysis | Spiroindolines | Rapid construction of complex spirocyclic systems | rsc.org |

| Hydroaminative Cyclization | Rhodium Catalysis | 2-Aminoindenes | Formation of C-C bonds via aminocarbene intermediates | |

| Oxidative Self-Dimerization | K₂S₂O₈ | Highly Functionalized Pyrroles | Novel route to polysubstituted pyrrole (B145914) rings |

Deeper Mechanistic Understanding of Complex Transformations

As synthetic methodologies become more sophisticated, a corresponding deeper understanding of the underlying reaction mechanisms is essential for further innovation. Future research will increasingly rely on a combination of experimental techniques (like in-situ spectroscopy) and computational modeling to elucidate the intricate pathways of propargylamine transformations.

For instance, the precise mechanism of C-H bond activation adjacent to the amine nitrogen, often proposed to proceed through an iminium ion intermediate, is a subject of ongoing investigation. nih.gov Understanding how different catalysts, such as a cooperative system of a Lewis acid like B(C₆F₅)₃ and an organocopper complex, facilitate this process without an external oxidant is key to designing more efficient and selective reactions. nih.gov Similarly, for multicomponent reactions like the A³ coupling, detailed mechanistic studies are revealing the nuanced roles of the catalyst, solvent (or lack thereof), and reactants in the key steps, such as the formation of a metal-acetylide complex and its subsequent addition to the in-situ formed imine. rsc.org Gaining clarity on these pathways will enable chemists to overcome current limitations, predict reaction outcomes more accurately, and design catalysts with enhanced activity and selectivity.

Rational Design of Bioactive Analogues Through Integrated Approaches

The propargylamine moiety is a well-known pharmacophore, present in drugs used to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease. rsc.org This biological relevance provides a strong impetus for the rational design of new Phenyl-prop-2-ynyl-amine analogues with tailored therapeutic properties.

The future of drug discovery in this area lies in the synergy between synthetic chemistry, computational modeling, and chemical biology. rsc.org Integrated computational approaches, including structure-based drug design (SBDD), molecular dynamics simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are becoming indispensable tools for identifying promising lead compounds and optimizing their pharmacological profiles. revmaterialeplastice.ro These methods allow for the efficient in-silico screening of vast virtual libraries of Phenyl-prop-2-ynyl-amine derivatives against specific biological targets, such as enzymes like monoamine oxidase (MAO-B), cyclooxygenase (COX-2), or dipeptidyl peptidase 4 (DPP-4). ontosight.ai This computational pre-screening significantly accelerates the discovery pipeline by focusing synthetic efforts on the most promising candidates, saving time and resources. revmaterialeplastice.ro

Applications in Advanced Materials and Chemical Technologies

Beyond pharmaceuticals, the unique chemical structure of Phenyl-prop-2-ynyl-amine derivatives makes them attractive building blocks for advanced materials. The terminal alkyne group is particularly versatile, enabling participation in polymerization reactions and "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Furthermore, the dual functionality of propargylamines allows them to be used as monomers for creating polymers with unique photochemical properties, for instance, by incorporating them into macromolecules with porphyrin fragments. These materials have potential applications in fields related to electron transfer processes. The versatility of the propargylamine structure also lends itself to the manufacturing of adhesives, coatings, and composites. Future research is expected to further exploit the reactivity of the alkyne and amine groups to design novel functional polymers, responsive materials, and advanced composites with tailored properties for the aerospace, construction, and electronics industries.

Q & A

Q. What are the recommended synthetic routes for Phenyl-prop-2-ynyl-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves amine alkylation or reductive amination strategies. For example, propargyl bromide can react with phenylamine derivatives under basic conditions, followed by hydrochloric acid salt formation. Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- pH adjustment : Neutralize excess HCl post-reaction to avoid decomposition of the hydrochloride salt.

Reaction progress can be monitored via TLC or in situ FTIR for amine intermediate detection. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

- NMR :

- ¹H NMR : Expect peaks for the phenyl ring (δ 7.2–7.5 ppm), alkyne proton (δ 2.8–3.1 ppm), and amine protons (broad signals at δ 1.5–2.5 ppm).

- ¹³C NMR : The alkyne carbon appears at δ 70–80 ppm, while phenyl carbons resonate at δ 125–140 ppm.

- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and C≡C vibration (~2100 cm⁻¹).

- Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., 187.67 g/mol for C₉H₁₄ClNO) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations can model reaction pathways and stability:

- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The alkyne group is prone to cycloaddition reactions.

- Solvent effects : Use implicit solvent models (e.g., COSMO) to simulate protonation states in aqueous environments.

- Degradation pathways : Molecular dynamics (MD) simulations at elevated temperatures (e.g., 300 K) can predict hydrolysis or oxidation tendencies.

Databases like PubChem and Reaxys provide comparative data for validation .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved when determining its crystal structure?

Methodological Answer: For single-crystal X-ray diffraction:

- Twinning analysis : Use the SHELXD module to detect twinning operators and apply HKLF 5 format for data integration.

- Disorder modeling : Refine occupancies of disordered alkyne or phenyl groups using restraints (e.g., SIMU and DELU in SHELXL).

- High-resolution validation : Compare experimental electron density maps with DFT-optimized geometries to resolve ambiguities.

Robustness can be enhanced by collecting data at multiple temperatures (e.g., 100 K and 298 K) .

Q. What protocols ensure compound stability during biological assays, considering its hydrochloride salt form?

Methodological Answer:

- Storage : Lyophilize the compound and store at –20°C under argon to prevent hygroscopic degradation.

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions; avoid carbonate buffers to prevent salt dissociation.

- Activity assays : Pre-incubate the compound with serum albumin (1% w/v) to mimic physiological conditions and reduce nonspecific binding.

Stability can be quantified via HPLC-UV at 254 nm over 24-hour periods .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Cross-platform validation : Compare results from fluorometric (e.g., FLIPR) and radiometric (e.g., scintillation counting) assays.

- Negative controls : Include a known inactive analog (e.g., phenylpropanolamine) to rule out assay artifacts.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability.

Report EC₅₀ values with 95% confidence intervals and normalize data to internal standards (e.g., forskolin for cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.